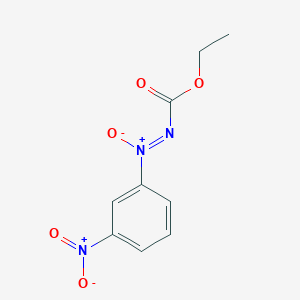
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is a complex organic compound characterized by the presence of nitro, ethoxycarbonyl, and oxidoazanium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The nitrophenyl group is introduced through nitration reactions, which involve the reaction of phenyl compounds with nitrating agents such as nitric acid and sulfuric acid. The ethoxycarbonyl group is then added through esterification reactions, where ethyl alcohol reacts with carboxylic acids in the presence of acid catalysts. Finally, the oxidoazanium group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Nitrophenyl)acetic acid
- 2-(4-Hydroxy-3-nitrophenyl)acetic acid
- Tris(3-nitrophenyl)phosphine
Uniqueness
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
76869-83-5 |
|---|---|
Fórmula molecular |
C9H9N3O5 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C9H9N3O5/c1-2-17-9(13)10-11(14)7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3/b11-10- |
Clave InChI |
HZCBYMPPEUEMAL-KHPPLWFESA-N |
SMILES isomérico |
CCOC(=O)/N=[N+](/C1=CC(=CC=C1)[N+](=O)[O-])\[O-] |
SMILES canónico |
CCOC(=O)N=[N+](C1=CC(=CC=C1)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

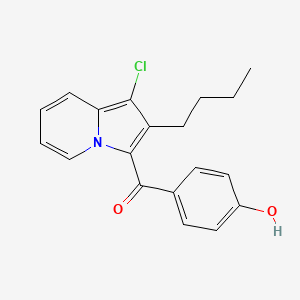
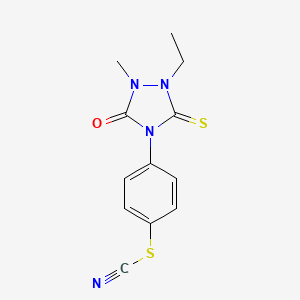
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
![(5R,6S)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydroxy-1,3-diazinane-2,4-dione](/img/structure/B14452645.png)
![2-[(2,3-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14452656.png)
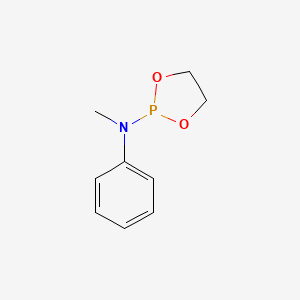
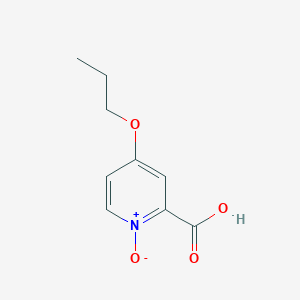



![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)
